molecular formula C8H18N2 B3394902 (4-Ethylcyclohexyl)hydrazine CAS No. 1016718-51-6

(4-Ethylcyclohexyl)hydrazine

Cat. No. B3394902
M. Wt: 142.24 g/mol
InChI Key: NRRFYRIBGMVJEM-UHFFFAOYSA-N
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Description

“(4-Ethylcyclohexyl)hydrazine” is a chemical compound with the molecular formula C8H18N2 . It is typically available in the form of a dihydrochloride salt . The compound is used for research and development purposes .


Synthesis Analysis

The synthesis of hydrazones, a class of compounds to which “(4-Ethylcyclohexyl)hydrazine” belongs, can be achieved by combining suitable aldehydes with four hydrazides . Various methods such as solution-based synthesis, mechanosynthesis, and solid-state melt reactions are used for their preparation .


Molecular Structure Analysis

The molecular structure of “(4-Ethylcyclohexyl)hydrazine” consists of a cyclohexyl ring with an ethyl group and a hydrazine group attached . The InChI code for this compound is 1S/C8H18N2.2ClH/c1-2-7-3-5-8(10-9)6-4-7;;/h7-8,10H,2-6,9H2,1H3;2*1H .


Chemical Reactions Analysis

Hydrazines, including “(4-Ethylcyclohexyl)hydrazine”, can undergo various chemical reactions. For instance, they can be dehydrogenated to form azo compounds . They can also react with carbonyls to form hydrazones .


Physical And Chemical Properties Analysis

“(4-Ethylcyclohexyl)hydrazine” is a powder at room temperature . It has a molecular weight of 215.17 g/mol .

Safety And Hazards

“(4-Ethylcyclohexyl)hydrazine” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “(4-Ethylcyclohexyl)hydrazine” are not mentioned in the search results, there is a general trend in the field of chemistry towards personalized therapies, biodegradability, combination therapies, interdisciplinary innovation, regulatory considerations, and patient-centric development .

properties

IUPAC Name

(4-ethylcyclohexyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-7-3-5-8(10-9)6-4-7/h7-8,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRFYRIBGMVJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602654
Record name (4-Ethylcyclohexyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylcyclohexyl)hydrazine

CAS RN

1016718-51-6
Record name (4-Ethylcyclohexyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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